1-Cyclopentyl-1H-tetrazole-5-thiol
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Overview
Description
1-Cyclopentyl-1H-tetrazole-5-thiol is a heterocyclic compound with the molecular formula C6H10N4S and a molecular weight of 170.24 g/mol . This compound is part of the tetrazole family, which is known for its diverse biological and chemical properties . Tetrazoles are nitrogen-rich heterocycles that exhibit both electron-donating and electron-withdrawing properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopentyl-1H-tetrazole-5-thiol can be synthesized through several methods. One common approach involves the reaction of cyclopentylamine with triethyl orthoformate and sodium azide . This reaction typically requires a catalyst such as Yb(OTf)3 and proceeds under mild conditions . Another method involves the use of powerful diazotizing reagents like FSO2N3, which enable the transformation of amidines and guanidines into tetrazole derivatives in an aqueous environment .
Industrial Production Methods
Industrial production of this compound often involves the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . This method is advantageous due to its broad scope, allowing for the use of various aromatic and aliphatic nitriles . Additionally, microwave-accelerated methods have been developed to convert nitriles into tetrazoles efficiently .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-1H-tetrazole-5-thiol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides under appropriate conditions.
Reduction: Reduction reactions can convert the thiol group to a sulfide or hydrogen sulfide.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions . These reactions typically occur under mild to moderate conditions, often requiring specific catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, sulfides, and various substituted tetrazole derivatives . These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
1-Cyclopentyl-1H-tetrazole-5-thiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-1H-tetrazole-5-thiol involves its interaction with various molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the behavior of these acids in biological systems . This property enhances its ability to penetrate cell membranes and interact with specific receptors . The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Cyclopentyl-1H-tetrazole-5-thiol include:
1-Phenyl-1H-tetrazole-5-thiol: Known for its use as a corrosion inhibitor and in the synthesis of oxacyclic building blocks.
1-Cyclopropyl-5H-tetrazole: Used in the design of energetic coordination compounds.
1-Cyclobutyl-5H-tetrazole: Another tetrazole derivative used in coordination chemistry.
Uniqueness
This compound is unique due to its specific cyclopentyl substitution, which imparts distinct steric and electronic properties . This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .
Properties
IUPAC Name |
1-cyclopentyl-2H-tetrazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c11-6-7-8-9-10(6)5-3-1-2-4-5/h5H,1-4H2,(H,7,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKFYVPOKBWZRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=S)N=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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